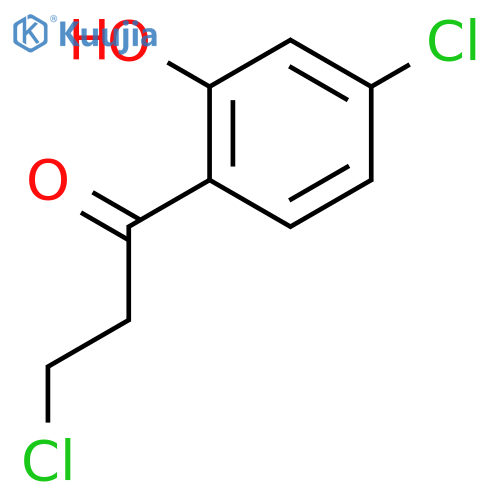Cas no 1081850-08-9 (1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-)
1-プロパノン、3-クロロ-1-(4-クロロ-2-ヒドロキシフェニル)-は、有機合成において有用な中間体として知られる化合物です。この化合物は、クロロ基とヒドロキシル基を有する芳香環構造とプロパノン骨格を併せ持ち、反応性に富んだ特性を示します。特に、医薬品や農薬の合成における重要な前駆体としての応用が期待されます。その分子構造は、選択的な化学反応を可能にし、高い収率で目的化合物へと変換できる点が特徴です。また、適度な安定性と溶解性を兼ね備えており、実験室規模から工業生産まで幅広い条件下での利用が可能です。

1081850-08-9 structure
商品名:1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-
1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-
- 3-chloro-1-(4-chloro-2-hydroxyphenyl)propan-1-one
- 1081850-08-9
- DTXSID60697137
-
- インチ: InChI=1S/C9H8Cl2O2/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,13H,3-4H2
- InChIKey: YWQUMVFQDBPBHG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Cl)O)C(=O)CCCl
計算された属性
- せいみつぶんしりょう: 217.99024
- どういたいしつりょう: 217.9901349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 37.3
1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015031137-250mg |
3,4'-Dichloro-2'-hydroxypropiophenone |
1081850-08-9 | 97% | 250mg |
$499.20 | 2023-09-04 | |
| Alichem | A015031137-500mg |
3,4'-Dichloro-2'-hydroxypropiophenone |
1081850-08-9 | 97% | 500mg |
$815.00 | 2023-09-04 | |
| Alichem | A015031137-1g |
3,4'-Dichloro-2'-hydroxypropiophenone |
1081850-08-9 | 97% | 1g |
$1504.90 | 2023-09-04 |
1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)- 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
1081850-08-9 (1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
